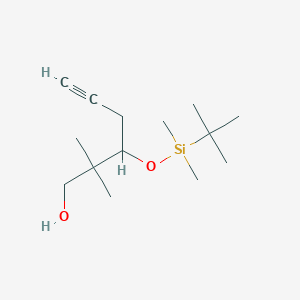
3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol is an organic compound with the molecular formula C12H24OSi. It is a silyl ether derivative, commonly used in organic synthesis due to its stability and reactivity. The compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which is often employed to protect hydroxyl groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are added in a controlled manner, and the reaction mixture is continuously monitored for optimal results .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, DMP, and other oxidizing agents in solvents like dichloromethane.
Reduction: LiAlH4, NaBH4 in solvents like THF or ether.
Substitution: TBAF, HF in solvents like acetonitrile or THF.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various silyl ethers or other functionalized derivatives.
Scientific Research Applications
3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Used in the synthesis of biologically active molecules and natural products.
Medicine: Plays a role in the development of pharmaceuticals by protecting sensitive hydroxyl groups during multi-step syntheses.
Industry: Employed in the production of specialty chemicals and materials[][6].
Mechanism of Action
The mechanism of action of 3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial during multi-step syntheses, where selective deprotection can be achieved using specific reagents like TBAF .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyldimethylsilyl)oxypropanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
Uniqueness
Compared to similar compounds, 3-(tert-Butyldimethylsilyl)oxy-2,2-dimethylhex-5-yn-1-ol offers unique advantages due to its specific structure:
- Stability : The TBDMS group provides exceptional stability under various reaction conditions.
- Reactivity : The compound’s reactivity can be finely tuned by selecting appropriate reagents and conditions.
- Versatility : Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
558437-65-3 |
|---|---|
Molecular Formula |
C14H28O2Si |
Molecular Weight |
256.46 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylhex-5-yn-1-ol |
InChI |
InChI=1S/C14H28O2Si/c1-9-10-12(14(5,6)11-15)16-17(7,8)13(2,3)4/h1,12,15H,10-11H2,2-8H3 |
InChI Key |
AKVLSMVYFVOCAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC#C)C(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















